N-(2,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(2,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with methoxy and methyl groups at positions 8, 3, and 5, respectively. The acetamide side chain is further functionalized with a 2,4-dimethylphenyl group via a sulfanyl bridge. Its design incorporates substituents aimed at optimizing pharmacokinetic properties, including solubility and target binding affinity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-13-6-8-17(14(2)10-13)24-19(28)12-31-23-25-20-16-11-15(30-5)7-9-18(16)26(3)21(20)22(29)27(23)4/h6-11H,12H2,1-5H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVHTTYQANJYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.5 g/mol
- CAS Number : 1112301-55-9
The structure incorporates a dimethylphenyl group, a methoxy group, and a pyrimidoindole moiety. These features may contribute to its biological activity through various mechanisms of action.
Research indicates that this compound interacts with specific molecular targets within biological systems. It is believed to bind to enzymes or receptors that modulate their activity. Ongoing studies are focused on elucidating the specific targets and pathways involved in its mechanism of action.
Anticancer Activity
Preliminary studies have shown promising results regarding the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it showed significant inhibition of the MDA-MB-231 breast cancer cell line with an IC50 value indicative of its potency.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2,4-dimethylphenyl)-2-({8-methoxy... | MDA-MB-231 | 27.6 |
These findings suggest that the compound may be effective as a chemotherapeutic agent.
Antimicrobial Activity
There is also emerging evidence supporting the antimicrobial properties of N-(2,4-dimethylphenyl)-2-({8-methoxy...}. Studies have indicated that compounds with similar structural features exhibit activity against various bacterial strains. Further research is needed to confirm these effects specifically for this compound.
Case Studies and Research Findings
- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of the compound. Results indicated that administration led to a reduction in tumor size in treated groups compared to controls.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications to the molecular structure can enhance or diminish biological activity. For example, alterations in substituents on the phenyl ring have shown varying degrees of potency against cancer cells.
- Comparative Analysis : The compound's activity has been compared with other known anticancer agents such as paclitaxel and doxorubicin, revealing comparable efficacy under certain conditions.
Future Directions
Research into N-(2,4-dimethylphenyl)-2-({8-methoxy...} is ongoing, with several avenues being explored:
- Mechanistic Studies : Further elucidation of its mechanism will enhance understanding of how it exerts its biological effects.
- Clinical Trials : There is potential for progression into clinical trials if preclinical results continue to show promise.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Side Chain
- N-isopentyl analog (Compound 27) : Replaces the 2,4-dimethylphenyl group with a branched alkyl chain. This modification reduces aromatic interactions but enhances lipophilicity (LogP increased by ~0.5).
- N-(3,3-dimethylbutyl) analog (Compound 28) : Exhibits a 20% lower TLR4 binding affinity compared to the target compound, likely due to steric hindrance from the bulky substituent.
- N-(2,3-dimethylphenyl) analog (ZINC2720819) : Substitution at the 2,3-dimethylphenyl position reduces metabolic stability (t1/2 = 2.1 h vs. 3.8 h for the target compound), attributed to increased susceptibility to cytochrome P450 oxidation.
Core Modifications
- 8-Methoxy vs. 3-(4-ethoxyphenyl) : The target compound’s 8-methoxy group enhances hydrogen bonding with TLR4’s hydrophobic pocket, while the 4-ethoxyphenyl substituent in ZINC2720819 introduces steric clashes, reducing binding efficacy by 35% .
- 3,5-Dimethyl vs. 3-phenyl : Methyl groups at positions 3 and 5 (target compound) improve solubility (aqueous solubility = 12 µM) compared to phenyl-substituted analogs (e.g., Compound 32, solubility = 4.5 µM) .
Table 1: Structural and Pharmacokinetic Comparison of Pyrimidoindole Derivatives
Oxadiazole-Containing Analogs
Compounds like N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) replace the pyrimidoindole core with a 1,3,4-oxadiazole ring. Key differences include:
- Bioactivity : Oxadiazole derivatives exhibit α-glucosidase inhibition (IC50 = 1.8 µM for 8g) but lack TLR4 activity, highlighting the pyrimidoindole core’s specificity for TLR4 .
- Solubility : The oxadiazole core increases polarity (LogP = 2.1 for 8g vs. 3.4 for the target compound), improving aqueous solubility (28 µM vs. 12 µM) but reducing membrane permeability .
NMR and Structural Analysis
Comparative NMR studies (e.g., Figure 6 in ) reveal that substituents alter chemical shifts in regions A (positions 29–36) and B (positions 39–44). For the target compound:
- The 8-methoxy group causes a downfield shift of 0.3 ppm at position 32 (region B) compared to non-methoxy analogs, indicating enhanced electron withdrawal .
- The 3,5-dimethyl groups stabilize the pyrimidoindole core, reducing conformational flexibility (Δδ < 0.1 ppm in region A vs. Δδ = 0.4 ppm for 3-phenyl analogs) .
Impact of Stereochemistry and Substituent Placement
- 2,6-Dimethylphenoxy groups improve metabolic stability by shielding the acetamide bond from hydrolysis.
- Ortho-substituents (e.g., 2,4-dimethylphenyl in the target) reduce off-target interactions compared to para-substituted derivatives .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule features a pyrimido[5,4-b]indole core substituted with methoxy, methyl, and sulfanylacetamide groups. Retrosynthetic disconnection reveals three critical intermediates:
Synthesis of the Pyrimido[5,4-b]Indole Core
Indole Precursor Preparation
The 8-methoxy-3,5-dimethylindole intermediate is synthesized via:
Pyrimidine Ring Formation
The indole is fused with a pyrimidine ring using a thiourea intermediate:
- Thiourea Formation : React indole with phenyl isothiocyanate in anhydrous THF at 0°C (2 h), followed by gradual warming to room temperature.
- Cyclization : Treat the thiourea with concentrated HCl under reflux (100°C, 24 h) to yield pyrimido[5,4-b]indole-2-thione (yield: 65%).
Table 1: Reaction Conditions for Pyrimidoindole Core Synthesis
Final Functionalization and Optimization
Methoxy and Methyl Group Installation
Analytical Characterization and Validation
Spectroscopic Data
Challenges and Mechanistic Insights
Side Reactions
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this pyrimidoindole-acetamide derivative?
- Methodology : Multi-step synthesis typically involves coupling a functionalized pyrimido[5,4-b]indole core with a substituted acetamide via thioether linkages. Key steps include:
- Step 1 : Preparation of the 4-oxo-pyrimidoindole intermediate using methoxy and methyl substituents under reflux with bases (e.g., NaOH) in DMF .
- Step 2 : Sulfur nucleophile generation (e.g., via NaSH) for thiolation at the C2 position of the pyrimidoindole core .
- Step 3 : Acetamide coupling using N-(2,4-dimethylphenyl)-2-chloroacetamide under basic conditions (e.g., triethylamine) .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMF → THF) to improve yield .
Q. What analytical techniques are critical for confirming structural integrity?
- Key Methods :
- NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), methyl groups (δ ~2.1–2.5 ppm), and sulfanyl-acetamide protons (δ ~3.5–4.2 ppm). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrimidoindole core .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ ≈ 500–550 Da) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., acetamide NH···O interactions) for polymorph characterization .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Methoxy position : 8-Methoxy substitution enhances π-stacking with aromatic residues in enzyme binding pockets, as seen in analogues with IC50 values < 1 µM against kinase targets .
- Dimethylphenyl group : 2,4-Dimethyl substitution on the acetamide moiety improves metabolic stability (t1/2 > 2 hours in microsomal assays) compared to halogenated analogues .
- Sulfanyl linker : Replacing sulfur with oxygen reduces potency (ΔpIC50 = 1.2), suggesting critical H-bonding or hydrophobic interactions .
- Experimental Design : Synthesize 5–10 analogues with systematic substitutions (e.g., -OCH3 → -CF3, -CH3 → -Cl) and screen via enzyme inhibition assays (e.g., fluorescence polarization) .
Q. What mechanistic pathways are hypothesized for this compound’s bioactivity?
- Proposed Mechanisms :
- Kinase inhibition : Pyrimidoindole core mimics ATP-binding motifs, competitively inhibiting kinases (e.g., CDK2) via π-π stacking and hydrogen bonding with hinge regions .
- Receptor modulation : Acetamide sulfanyl groups may act as electrophiles, covalently modifying cysteine residues in GPCRs (e.g., 5-HT2A) .
- Validation Strategies :
- Docking studies : Use Schrödinger Suite to model interactions with PDB structures (e.g., 3U6N for CDK2).
- Mutagenesis assays : Test activity against kinase mutants (e.g., T14A in CDK2) to confirm binding site specificity .
Q. How should researchers address contradictory solubility/stability data in different studies?
- Troubleshooting Framework :
- Solubility discrepancies : Use standardized buffers (e.g., PBS pH 7.4 vs. DMSO stock solutions) and dynamic light scattering (DLS) to assess aggregation .
- Stability issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Acidic conditions (pH < 5) may hydrolyze the sulfanyl bond .
Key Recommendations
- For reproducibility : Publish full synthetic protocols (e.g., equivalents of reagents, inert atmosphere details) .
- For translational studies : Pair in vitro assays with in vivo PK/PD models to validate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
